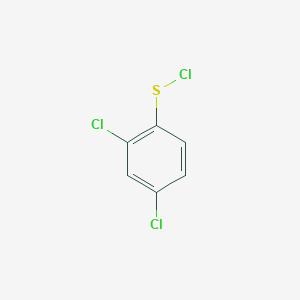

2,4-Dichlorobenzenesulfenyl chloride

Description

Evolution of Sulfenyl Halide Chemistry: A Historical Perspective

The chemistry of sulfenyl halides dates back to the late 19th century. The first synthesis of a compound in this class, trichloromethanesulfenyl chloride, was achieved by Rathke in 1870 through the chlorination of carbon disulfide. bohrium.com This initial discovery laid the groundwork for a new area of organosulfur chemistry. A pivotal development came in 1911 when Theodor Zincke reported that the reaction of aryl disulfides with chlorine or bromine provides a straightforward route to aryl sulfenyl halides. This method, often referred to as the Zincke disulfide reaction or Zincke disulfide cleavage, became a fundamental and widely adopted procedure for preparing these valuable reagents. wikipedia.org

The industrial significance of this chemical class was not fully realized until the mid-20th century. In 1952, the development of the potent fungicide 'Captan', which utilizes a sulfenyl halide in its synthesis, highlighted the practical applications of this chemistry. bohrium.com Since these foundational discoveries, the field has expanded to include a wide array of sulfenyl halides with diverse applications as analytical reagents, blocking groups in peptide synthesis, and precursors for heterocyclic compounds. bohrium.com

Strategic Importance of Aryl Sulfenyl Chlorides as Synthetic Intermediates

Aryl sulfenyl chlorides are versatile and powerful intermediates in organic synthesis, primarily due to their function as potent electrophiles. They are considered derivatives of the unstable sulfenic acid and are key reagents for introducing an arylthio group into various molecules. bohrium.com Their synthetic utility is broad, encompassing addition, displacement, oxidation, and reduction reactions. bohrium.com

One of the most significant applications of aryl sulfenyl chlorides is their electrophilic addition across carbon-carbon double bonds. researchgate.net The reaction with alkenes proceeds through a proposed thiiranium cation intermediate, which is then intercepted by the chloride ion. researchgate.netresearchgate.net This process typically results in the formation of anti-Markovnikov adducts, providing a reliable method for the regio- and stereoselective synthesis of β-chloro thioethers. researchgate.net

Furthermore, their reactivity with nucleophiles allows for the facile formation of various sulfur-containing functional groups. They react with compounds containing N-H bonds, such as amines, to produce sulfenamides, a transformation used in the production of fungicides. wikipedia.org Similarly, reactions with water or alcohols yield sulfenyl esters. wikipedia.org This ability to form S-N and S-O bonds makes them indispensable tools in the synthesis of complex organic molecules and biologically active compounds.

Structural and Electronic Considerations of Chlorinated Aryl Sulfenyl Systems

The structure and reactivity of aryl sulfenyl chlorides are significantly influenced by the substituents on the aromatic ring. In chlorinated systems like 2,4-Dichlorobenzenesulfenyl chloride, the presence of electron-withdrawing chlorine atoms plays a crucial role. These electronegative substituents stabilize the sulfenyl halide moiety. wikipedia.org

The electronic effects of the chlorine atoms are twofold. Through the inductive effect, they withdraw electron density from the aromatic ring. This, in turn, makes the sulfur atom more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity increases the reactivity of the compound toward nucleophiles and its propensity to undergo addition reactions with unsaturated systems.

The precise geometric parameters of these molecules, such as bond lengths and angles, are typically determined using spectroscopic and diffraction methods. bohrium.com For aryl sulfenyl chlorides in general, the C-S-Cl bond angle and the lengths of the carbon-sulfur and sulfur-chlorine bonds are key structural characteristics. While specific crystallographic data for this compound is not detailed in the available literature, the fundamental structure involves a sulfur atom bonded to a chlorine atom and the 2,4-dichlorinated phenyl ring. The electron-withdrawing nature of the dichlorinated ring is expected to influence the S-Cl bond, potentially affecting its length and reactivity compared to non-chlorinated analogues.

Interactive Data Tables

Table 1: Representative Reactions of Aryl Sulfenyl Chlorides

| Reaction Type | Reactant | Product Class | General Scheme |

| Electrophilic Addition | Alkene | β-Chloro Thioether | Ar-S-Cl + R₂C=CR₂ → Ar-S-CR₂-CR₂-Cl |

| Nucleophilic Substitution | Amine (R₂NH) | Sulfenamide | Ar-S-Cl + R₂NH → Ar-S-NR₂ + HCl |

| Nucleophilic Substitution | Alcohol (R'OH) | Sulfenyl Ester | Ar-S-Cl + R'OH → Ar-S-OR' + HCl |

| Hydrolysis | Water (H₂O) | Sulfenic Acid | Ar-S-Cl + H₂O → Ar-S-OH + HCl |

Properties

CAS No. |

38064-02-7 |

|---|---|

Molecular Formula |

C6H3Cl3S |

Molecular Weight |

213.5 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H3Cl3S/c7-4-1-2-6(10-9)5(8)3-4/h1-3H |

InChI Key |

OAYOLVJSPVSUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)SCl |

Origin of Product |

United States |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2,4 Dichlorobenzenesulfenyl Chloride

Nucleophilic Reactivity at the Sulfur Center

Following an extensive search of scientific literature, the specific reaction between 2,4-Dichlorobenzenesulfenyl chloride and the sodium salt of 1-nitropropane (B105015), intended to serve as the primary example for this section, could not be verified. The concurrent formation of bis-(2,4-dichlorophenyl) disulfide and 1-chloro-1-nitropropane (B165096) from this reaction presents a complex mechanistic challenge, as it implies both reduction of the sulfur species (to form the disulfide) and oxidative chlorination of the nucleophile. Without a direct reference detailing this transformation, a scientifically rigorous analysis of its specific pathways, as outlined in the subsections below, cannot be provided.

Therefore, the following subsections will describe the general reactivity patterns of arenesulfenyl chlorides with relevant classes of nucleophiles, which can be inferred from published studies on analogous compounds.

Reactions with Carbon-Based Nucleophiles: Investigation of Enolate and Carbanion Interactions

The sulfur atom in this compound is electrophilic and is susceptible to attack by soft carbon-based nucleophiles like enolates and carbanions. In a typical reaction, the nucleophilic carbon atom would attack the sulfur atom, displacing the chloride ion in a nucleophilic substitution mechanism.

For a generic carbanion derived from a nitroalkane, such as the anion of 1-nitropropane, the expected initial product would be an α-nitro thioether. The proposed, yet unverified, subsequent reactions leading to disulfide and a chlorinated alkane suggest a more complex pathway than simple substitution. This could potentially involve single-electron transfer (SET) processes or the sulfenyl chloride acting as a chlorinating agent towards the nitroalkane anion, but this remains speculative without experimental evidence.

Pathways to Disulfide Formation

The formation of a symmetrical disulfide, such as bis-(2,4-dichlorophenyl) disulfide, from a sulfenyl chloride typically involves a reduction step. Common laboratory methods for disulfide synthesis include the oxidation of thiols or the reductive coupling of sulfonyl chlorides.

One plausible, though unconfirmed in this specific context, pathway for disulfide formation from a sulfenyl chloride involves its reaction with a suitable reducing agent. Alternatively, a portion of the sulfenyl chloride could be reduced to the corresponding thiolate (2,4-dichlorobenzenethiolate), which is a potent nucleophile. This thiolate could then attack another molecule of this compound, displacing the chloride ion to form the S-S bond of the disulfide. The specific mechanism by which the anion of 1-nitropropane would induce this reduction and subsequent coupling is not described in the available literature.

Halogenation and Byproduct Formation Mechanisms

Arenesulfenyl chlorides can, under certain conditions, act as chlorinating agents. The formation of 1-chloro-1-nitropropane as a byproduct suggests that this compound transfers its chlorine atom to the carbanion of 1-nitropropane. This type of reaction, where a sulfenyl chloride acts as a source of "Cl+", is known as electrophilic chlorination. The mechanism would involve the attack of the electron-rich carbanion on the chlorine atom of the S-Cl bond, using the sulfur moiety as the leaving group. This reactivity competes with the more common nucleophilic attack at the sulfur center. The balance between these two pathways would be influenced by factors such as the solvent, temperature, and the specific electronic properties of the reactants.

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

For this compound, the two electron-withdrawing chlorine atoms on the benzene (B151609) ring would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfenyl chloride. This effect would likely lead to a faster reaction rate. The reaction is generally expected to follow second-order kinetics, being first-order in both the sulfenyl chloride and the nucleophile. The thermodynamic favorability would be driven by the formation of a stable chloride anion and a new, stronger sulfur-carbon bond.

Electrophilic Reactivity and Addition to Unsaturated Systems

This compound is expected to behave as an electrophile, reacting with unsaturated systems like alkenes and alkynes. This electrophilic addition is a characteristic reaction of sulfenyl chlorides. The reaction with an alkene, for example, is believed to proceed through a bridged thiiranium ion (also known as an episulfonium ion) intermediate.

The proposed mechanism involves the following steps:

The π-electrons of the alkene's double bond attack the electrophilic sulfur atom of the sulfenyl chloride.

Simultaneously, the sulfur atom uses one of its lone pairs to attack the other carbon of the double bond, forming a three-membered ring containing a positively charged sulfur atom (the thiiranium ion) and displacing the chloride ion.

Studies on the addition of 2,4-dinitrobenzenesulfenyl chloride to various alkenes have provided kinetic data that support this mechanistic framework. The rates are influenced by both steric and electronic factors of the alkene.

| Alkene Substrate (Example) | Relative Rate of Addition | Product Type | Stereochemistry |

| Cyclohexene (B86901) | (Reference Rate) | β-chloroalkyl aryl sulfide | anti-addition |

| Styrene | Faster | Markovnikov adduct | anti-addition |

| Stilbene (cis vs trans) | Rate varies | β-chloroalkyl aryl sulfide | anti-addition |

This table is illustrative of general reactivity patterns for arenesulfenyl chlorides and is not based on specific data for this compound.

Radical Reactions and Single-Electron Transfer Processes

While the majority of reactions involving arenesulfenyl chlorides are ionic in nature (involving nucleophilic substitution or electrophilic addition), they can participate in radical processes under specific conditions. The S-Cl bond is relatively weak and can be cleaved homolytically upon exposure to UV light or in the presence of radical initiators.

This homolytic cleavage would generate a 2,4-dichlorophenylthiyl radical (ArS•) and a chlorine radical (Cl•). These radical species can then initiate chain reactions, such as the radical addition to alkenes, which would proceed via a different mechanism and potentially lead to different products than the electrophilic addition pathway.

Furthermore, electrochemical studies on arenesulfenyl chlorides have shown that they can be reduced via single-electron transfer (SET). This process leads to the formation of a radical anion, which can then decompose into an arylthiyl radical and a chloride anion. The formation of such radical intermediates can influence the final product distribution, potentially leading to disulfide formation through radical coupling (ArS• + •SAr → Ar-S-S-Ar). The specific conditions required to promote significant radical or SET pathways for this compound in reactions with nucleophiles like nitroalkane anions have not been documented.

Chalcogen-Bonding Interactions and their Influence on Reactivity

The reactivity of this compound, a member of the organosulfur compound family, can be significantly influenced by non-covalent interactions, particularly chalcogen bonding. A chalcogen bond is a directional, non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (in this case, sulfur) and a nucleophilic region, such as a lone pair on a Lewis base or a π-electron system. This interaction, analogous to the more widely known hydrogen and halogen bonds, arises from the anisotropic distribution of electron density around the chalcogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bonds.

The sulfur atom in this compound is bonded to a chlorine atom and a 2,4-dichlorophenyl group. The presence of these electron-withdrawing groups enhances the electrophilic character of the sulfur atom, making it a potential chalcogen-bond donor. When this compound approaches a Lewis basic species, a stabilizing chalcogen-bonding interaction can occur, influencing the steric and electronic environment of the sulfenyl chloride and, consequently, its reaction pathways.

The formation of a chalcogen bond can modulate the reactivity of the S-Cl bond. This interaction can polarize the S-Cl bond, making the sulfur atom more electrophilic and the chlorine atom a better leaving group. This pre-activation of the sulfenyl chloride can facilitate its subsequent reactions, such as electrophilic additions to alkenes and alkynes. The mechanistic pathway of these reactions often involves the formation of a bridged intermediate, such as a thiiranium ion in the case of alkenes. The stability and structure of this intermediate can be influenced by chalcogen-bonding interactions with other molecules in the reaction medium, such as the solvent or other nucleophiles present.

Detailed research findings on the specific chalcogen-bonding interactions of this compound are not extensively available in the public domain. However, based on the principles of chalcogen bonding observed in related organosulfur compounds, a hypothetical representation of such interactions can be constructed. For instance, in the presence of a Lewis base (e.g., a neutral amine or a halide anion), a chalcogen bond could form between the sulfur atom of the sulfenyl chloride and the Lewis basic atom.

To illustrate the geometric parameters that would characterize such an interaction, the following interactive data table presents hypothetical data based on known chalcogen bonds in similar structures. These values are for illustrative purposes and are not based on experimental data for this compound itself.

Hypothetical Chalcogen-Bonding Interaction Parameters

| Chalcogen-Bond Donor Atom | Lewis Base Atom | S···Lewis Base Distance (Å) | C-S···Lewis Base Angle (°) | Cl-S···Lewis Base Angle (°) |

|---|---|---|---|---|

| Sulfur | Nitrogen (in an amine) | 2.8 - 3.2 | 160 - 175 | 160 - 175 |

| Sulfur | Oxygen (in a carbonyl) | 2.9 - 3.3 | 155 - 170 | 155 - 170 |

| Sulfur | Chloride ion | 3.0 - 3.4 | 165 - 180 | 165 - 180 |

The strength of these interactions would depend on the nature of the Lewis base and the solvent environment. Stronger Lewis bases would be expected to form shorter and more linear chalcogen bonds, indicating a stronger interaction. The influence of these interactions on the reaction kinetics could be significant, potentially leading to rate enhancements or altered product distributions compared to reactions where chalcogen bonding is not a prominent factor. The precise elucidation of these effects for this compound would necessitate dedicated experimental and computational studies, which are currently lacking in the available scientific literature.

Spectroscopic and Structural Characterization of Aryl Sulfenyl Chlorides in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

While a specific, publicly available, peer-reviewed ¹H and ¹³C NMR spectrum for 2,4-Dichlorobenzenesulfenyl chloride is not readily found in the searched literature, the expected spectral features can be predicted based on its molecular structure. The aromatic region of the ¹H NMR spectrum would be of particular interest, with the three non-equivalent aromatic protons exhibiting distinct chemical shifts and coupling patterns. The proton ortho to the sulfenyl chloride group would likely be the most deshielded. In the ¹³C NMR spectrum, six distinct signals would be expected for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and sulfenyl chloride substituents.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.2 - 7.8 | Multiplet | The three aromatic protons would appear in this region, with their exact shifts and coupling constants determined by their positions relative to the substituents. |

| ¹³C | 120 - 150 | - | Six distinct signals are expected for the aromatic carbons. The carbon bearing the S-Cl group would be significantly shifted. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion, which would show characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for aryl sulfenyl chlorides would likely involve the cleavage of the S-Cl bond and the C-S bond.

Table 2: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Notes |

| [M]⁺ | 210 | The molecular ion peak, which would exhibit a characteristic isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 175 | Loss of the chlorine atom from the sulfenyl group. |

| [C₆H₃Cl₂]⁺ | 145 | Loss of the S-Cl group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR and Raman spectra would provide confirmatory evidence for the presence of the aromatic ring, the C-Cl bonds, and the S-Cl bond. The aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations of the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region, generally between 600 and 800 cm⁻¹. The S-Cl stretching frequency is expected to appear at lower wavenumbers, typically in the range of 400-500 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| S-Cl Stretch | 400 - 500 | IR, Raman |

Note: This table contains predicted vibrational frequencies based on characteristic group frequencies. Specific experimental IR and Raman data for this compound were not found in the performed searches.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and crystal packing information.

A search of crystallographic databases and the general scientific literature did not yield a published crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact geometry of the molecule, including the conformation of the sulfenyl chloride group relative to the aromatic ring, and how the molecules pack together in the crystal lattice. This would provide invaluable data for understanding intermolecular interactions.

Table 4: X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., S-Cl, C-S) | Data not available |

| Bond Angles (e.g., C-S-Cl) | Data not available |

Note: No experimental X-ray diffraction data for this compound has been found in the public domain through the conducted searches.

Theoretical and Computational Chemistry Studies on 2,4 Dichlorobenzenesulfenyl Chloride

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,4-Dichlorobenzenesulfenyl chloride. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry and electron distribution.

The optimized molecular structure reveals specific bond lengths and angles dictated by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the two chlorine atoms and the sulfenyl chloride group significantly influences the electron density of the aromatic system. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the sulfur atom and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the S-Cl bond and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, highlights the polarity of the bonds within the molecule. The sulfur and chlorine atoms of the sulfenyl chloride group bear partial positive and negative charges, respectively, confirming the electrophilic character of the sulfur atom.

Table 1: Calculated Geometric Parameters and Atomic Charges for this compound This table presents representative data typically obtained from DFT (B3LYP/6-31G(d)) calculations. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Value |

|---|

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

DFT is a powerful tool for investigating the mechanisms of reactions involving sulfenyl chlorides. lmaleidykla.lt A characteristic reaction is the electrophilic addition to alkenes. researchgate.net Computational studies can map the entire potential energy surface of the reaction, identifying transition states and intermediates.

For the addition of this compound to a simple alkene like ethene, the reaction is believed to proceed through a cyclic intermediate known as a thiiranium ion (or episulfonium ion). researchgate.netresearchgate.net DFT calculations can model the formation of this three-membered ring intermediate and the subsequent nucleophilic attack by the chloride ion. researchgate.net These calculations show that the attack typically occurs at one of the carbon atoms of the ring, leading to the opening of the ring and the formation of the final anti-Markovnikov or Markovnikov adduct. researchgate.netresearchgate.net

The relative energies of the transition states and intermediates provide insight into the reaction's kinetics and regioselectivity. For instance, DFT can predict whether the reaction will favor the formation of one regioisomer over another by comparing the activation energies of the competing pathways. researchgate.net The presence of the electron-withdrawing chloro groups on the benzene ring can influence the stability of the thiiranium ion intermediate and the activation barriers of the reaction steps. lmaleidykla.lt

Table 2: Illustrative Energy Profile for the Reaction of this compound with Ethene This table provides a hypothetical energy profile to illustrate the data obtained from DFT calculations for a reaction mechanism study.

| Species | Description | Relative Energy (kcal/mol) |

|---|

Molecular Dynamics Simulations for Conformational and Solvent Effects

While the benzene ring is rigid, the sulfenyl chloride group (-SCl) has rotational freedom around the C-S bond. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. These simulations model the atomic motions based on a force field, providing insight into the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are particularly valuable for studying the influence of the solvent on the molecule's behavior. By including explicit solvent molecules (like water, chloroform, or methanol) in the simulation box, one can observe how solute-solvent interactions affect conformational preferences. nih.gov For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. nih.gov The solvent can also influence the accessibility of the reactive sulfur center, which has implications for reaction kinetics. Studies on similar molecules have shown that solvent polarity can significantly alter conformational equilibrium and bond polarities. nih.gov

Table 3: Predicted Conformational Preferences from Molecular Dynamics Simulations This table illustrates the type of results expected from MD simulations regarding the C-C-S-Cl dihedral angle in different solvent environments.

| Solvent | Most Populated Dihedral Angle (C-C-S-Cl) | Secondary Conformation |

|---|

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds, such as C-S, S-Cl, and C-Cl, and can be compared with experimental IR spectra to confirm the structure.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts. These theoretical spectra are valuable for assigning peaks in experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum.

Reactivity profiles can be predicted by analyzing the outputs of electronic structure calculations. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a positive potential around the sulfur atom, confirming its electrophilicity, and negative potentials around the chlorine atoms. Frontier Molecular Orbital (FMO) theory, which examines the HOMO and LUMO, further helps in predicting the outcomes of pericyclic and other reactions.

Table 4: Theoretically Predicted Spectroscopic Data for this compound This table shows representative data that would be generated from computational spectroscopic predictions.

| Spectroscopic Property | Predicted Value |

|---|

Strategic Applications of 2,4 Dichlorobenzenesulfenyl Chloride in Complex Organic Synthesis

Implementation as a Building Block in Multi-Step Syntheses

The inherent reactivity of the sulfenyl chloride moiety makes 2,4-dichlorobenzenesulfenyl chloride an invaluable electrophilic building block in multi-step synthetic sequences. This functional group readily reacts with a wide array of nucleophiles, including amines, thiols, and activated carbons, to form stable carbon-sulfur and nitrogen-sulfur bonds. This capability allows for the introduction of the 2,4-dichlorophenylthio group into complex molecules, often serving as a crucial step in the assembly of larger, more elaborate structures.

Furthermore, the presence of two chlorine atoms on the benzene (B151609) ring offers opportunities for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, providing a pathway to further elaborate the molecular framework. This dual reactivity—the electrophilicity of the sulfenyl chloride and the potential for cross-coupling on the aromatic ring—positions this compound as a highly strategic and versatile building block in the synthesis of complex organic molecules.

Development of Novel Sulfenylation Reagents

While this compound is itself a potent sulfenylating agent, its utility extends to the development of other, more specialized sulfenylation reagents. The reactivity of the sulfenyl chloride can be modulated by replacing the chlorine atom with other leaving groups, leading to the formation of new reagents with tailored reactivity and selectivity. For example, reaction with various nucleophiles can yield sulfenyl esters or sulfenamides, which may offer advantages in specific synthetic applications where the high reactivity of the sulfenyl chloride is undesirable.

These second-generation sulfenylation reagents can exhibit altered stability, solubility, and functional group tolerance, expanding the scope of sulfenylation reactions. The development of such reagents is crucial for achieving chemoselectivity in the presence of multiple reactive sites within a complex molecule. By fine-tuning the electronic and steric properties of the leaving group, chemists can control the electrophilicity of the sulfur atom, allowing for more precise and targeted sulfenylation.

The following table illustrates the conceptual development of novel sulfenylation reagents from this compound:

| Precursor | Reactant (Nucleophile) | Resulting Reagent Class | Potential Advantages |

| This compound | Alcohol (R-OH) | Sulfenyl Ester | Modulated reactivity, improved stability |

| This compound | Amine (R₂NH) | Sulfenamide | Different reactivity profile, potential for N-S bond chemistry |

| This compound | Thiol (R-SH) | Disulfide | Useful in disulfide bond formation strategies |

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound has proven to be a valuable reagent in the synthesis of various heterocyclic systems. The electrophilic sulfur atom can participate in cyclization reactions, acting as a linchpin to form sulfur-containing rings.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. Chloropyrimidine compounds are widely used in the synthesis of many pharmaceuticals and agrochemicals. For instance, this compound can be used to introduce the 2,4-dichlorophenylthio moiety onto a pyrimidine precursor, which can then undergo further transformations to yield the final target molecule.

The reaction of this compound with compounds containing appropriately positioned nucleophilic groups can lead to the formation of various sulfur-containing heterocycles. For example, reaction with bifunctional nucleophiles, such as amino-thiols or amino-alcohols, can initiate a cascade of reactions resulting in the formation of thiazole, thiadiazole, or other related heterocyclic rings. The 2,4-dichlorophenyl group in the resulting heterocycle can then be further modified, providing a route to a diverse library of compounds for biological screening or materials applications.

The table below provides examples of heterocyclic systems that can be synthesized using this compound as a key reagent:

| Heterocyclic System | General Synthetic Strategy |

| Pyrimidines | Introduction of the 2,4-dichlorophenylthio group onto a pyrimidine precursor. |

| Thiazoles | Reaction with a precursor containing both an amino and a keto group. |

| Thiadiazoles | Cyclization reaction with a hydrazine-derived precursor. |

| Triazoles | Multi-step synthesis involving the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization. |

Role in the Preparation of Advanced Materials Precursors

The unique properties of organosulfur compounds make them attractive precursors for the synthesis of advanced materials, including conductive polymers and functional organic materials. The incorporation of sulfur atoms into a polymer backbone can significantly influence its electronic and optical properties. This compound serves as a valuable source of the 2,4-dichlorophenylthio unit, which can be integrated into monomeric or polymeric structures.

For example, monomers containing the 2,4-dichlorophenylthio group can be synthesized and subsequently polymerized to create novel sulfur-containing polymers. The presence of this bulky, electron-withdrawing group can affect the polymer's solubility, thermal stability, and morphology. Furthermore, the chlorine atoms on the aromatic ring can be utilized as synthetic handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.

In the field of conductive polymers, the introduction of sulfur-containing moieties can enhance charge transport properties. While direct polymerization of this compound is not a common route, its use in the synthesis of functionalized monomers that are then polymerized is a viable strategy. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely introduce the 2,4-dichlorophenylthio group into a material's structure allows for the systematic investigation of structure-property relationships in these advanced materials.

The following table outlines the potential role of this compound in the synthesis of precursors for advanced materials:

| Material Class | Role of this compound | Potential Application |

| Sulfur-Containing Polymers | Precursor for functionalized monomers | Organic electronics, specialty plastics |

| Conductive Polymers | Introduction of sulfur moieties to enhance conductivity | Sensors, antistatic coatings |

| Functional Organic Materials | Building block for molecules with specific optical or electronic properties | Non-linear optics, molecular switches |

Design, Synthesis, and Chemical Transformations of 2,4 Dichlorobenzenesulfenyl Chloride Derivatives and Analogs

Exploration of Structure-Reactivity Relationships in Substituted Aryl Sulfenyl Chlorides

Aryl sulfenyl chlorides (Ar-S-Cl) are highly reactive organosulfur compounds that serve as potent electrophiles. Their reactivity is centered on the sulfur atom, which acts as a source of an electrophilic sulfenium cation (RS⁺). The S-Cl bond is polarized, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The stability and reactivity of these compounds are significantly influenced by the electronic nature of the substituents on the aryl ring.

In the case of 2,4-Dichlorobenzenesulfenyl chloride, the benzene (B151609) ring is substituted with two chlorine atoms. Chlorine is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the sulfur atom, increasing its partial positive charge and making it more electrophilic. Consequently, this compound is expected to be more reactive towards nucleophiles, such as alkenes, than unsubstituted benzenesulfenyl chloride or monochlorinated analogs like 4-chlorobenzenesulfenyl chloride. researchgate.netwikipedia.org This enhanced reactivity is a direct result of the stabilization of the transition state during the electrophilic attack. While typically stabilized by electronegative substituents, the precise reactivity is a balance of both electronic and steric factors. researchgate.netwikipedia.org

The general trend in reactivity can be summarized by considering the electron-donating or electron-withdrawing power of the substituents on the aryl ring. Electron-donating groups decrease the electrophilicity of the sulfur, thus decreasing the reaction rate, while electron-withdrawing groups increase it.

Table 1: Conceptual Structure-Reactivity Relationship in Aryl Sulfenyl Chlorides

| Compound | Substituent Effect | Expected Relative Reactivity |

| Benzenesulfenyl chloride | Neutral (Reference) | Baseline |

| 4-Chlorobenzenesulfenyl chloride | Electron-Withdrawing (-I, +M) | Higher than baseline |

| This compound | Strongly Electron-Withdrawing (-I) | Highest |

This table illustrates the expected trend based on the electronic effects of substituents.

Synthesis of Sulfur-Containing Functionalized Molecules

This compound is a versatile reagent for introducing the 2,4-dichlorophenylthio- group into organic molecules, enabling the synthesis of a variety of sulfur-containing compounds. The most prominent reaction is the electrophilic addition to carbon-carbon double and triple bonds. wikipedia.org

The addition to an alkene proceeds readily to yield a β-chloro thioether. This reaction is typically carried out in an inert solvent. The electrophilic sulfur atom of the sulfenyl chloride attacks the π-bond of the alkene, forming a key intermediate that is then attacked by the chloride ion to give the final product. This process is a reliable method for the difunctionalization of an alkene, incorporating both a sulfur moiety and a chlorine atom across the double bond.

A general scheme for this transformation is as follows: R₂C=CR₂ + (2,4-Cl₂C₆H₃)-S-Cl → (2,4-Cl₂C₆H₃)-S-CR₂-CR₂-Cl

This reaction provides a direct route to functionalized thioethers (sulfides), which are important structural motifs in medicinal chemistry and materials science. The specific products depend on the structure of the starting alkene.

Table 2: Representative Synthesis of Sulfur-Containing Molecules

| Starting Material | Reagent | Product Type | General Structure of Product |

| Ethylene | This compound | β-Chloroethyl thioether | (2,4-Cl₂C₆H₃)SCH₂CH₂Cl |

| Cyclohexene (B86901) | This compound | trans-2-Chlorocyclohexyl thioether | trans-1-Chloro-2-((2,4-dichlorophenyl)thio)cyclohexane |

| Styrene | This compound | β-Chloro phenethyl thioether | (2,4-Cl₂C₆H₃)SCH(Ph)CH₂Cl |

Regioselective and Stereoselective Derivatization Strategies

The addition of this compound to unsaturated systems can be controlled to achieve high levels of regioselectivity and stereoselectivity, making it a valuable tool in organic synthesis.

Stereoselectivity: The addition of aryl sulfenyl chlorides to alkenes is characterized by a distinct anti-stereochemistry. The reaction proceeds through a bridged thiiranium ion (also known as an episulfonium ion) intermediate. lmaleidykla.lt In this three-membered ring intermediate, the bulky arylthio group blocks one face of the original double bond. The subsequent nucleophilic attack by the chloride ion must therefore occur from the opposite face. This mechanistic pathway dictates that the two new groups (the arylthio group and the chlorine atom) are added to opposite sides of the double bond. For example, the reaction with a cyclic alkene like cyclohexene results exclusively in the formation of the trans-adduct.

Regioselectivity: When this compound adds to an unsymmetrical alkene, the question of which carbon atom forms the bond with the sulfur and which with the chlorine arises. The outcome is governed by the stability of the intermediate thiiranium ion. The positive charge in this intermediate is not shared equally between the two carbons. The more substituted carbon atom bears a greater degree of positive character, as it can better stabilize the charge. Consequently, the nucleophilic chloride ion will preferentially attack this more substituted carbon. This outcome is consistent with Markovnikov's rule . lmaleidykla.lt

For instance, in the addition to styrene, the chloride will attack the benzylic carbon, which is more capable of stabilizing a positive charge, leading to the Markovnikov adduct. researchgate.net However, it has been noted in reactions with other aryl sulfenyl chlorides that additions to simple terminal alkenes can sometimes yield anti-Markovnikov products, though the Markovnikov pathway is often favored. researchgate.net

Table 3: Regioselective and Stereoselective Addition Reactions

| Alkene Substrate | Expected Major Product | Selectivity Type | Rationale |

| Cyclohexene | trans-1-Chloro-2-((2,4-dichlorophenyl)thio)cyclohexane | Stereoselective (anti-addition) | Formation of a bridged thiiranium ion intermediate forces attack from the opposite face. |

| Propene | 1-Chloro-2-((2,4-dichlorophenyl)thio)propane | Regioselective (Markovnikov) | Chloride attacks the more substituted carbon of the thiiranium ion. |

| Styrene | 1-Chloro-2-((2,4-dichlorophenyl)thio)-1-phenylethane | Regioselective (Markovnikov) | Chloride attacks the benzylic carbon, which can better stabilize the partial positive charge. |

| cis-2-Butene | A racemic mixture of (2R,3S)-2-Chloro-3-((2,4-dichlorophenyl)thio)butane | Stereospecific (anti-addition) | Anti-addition to a cis-alkene yields the threo/anti diastereomer. |

Future Perspectives and Emerging Research Avenues in Aryl Sulfenyl Chloride Chemistry

Innovative Catalytic Systems for Sustainable Synthesis

The development of sustainable synthetic routes to aryl sulfenyl chlorides is a primary focus of contemporary research. Traditional methods for producing sulfonyl chlorides, which are related to sulfenyl chlorides, often rely on stoichiometric and harsh reagents like chlorosulfonic acid. mdpi.comnih.gov The future lies in catalytic systems that minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.

One promising area is the use of photocatalysis. acs.orgnih.gov Researchers have demonstrated that heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light at room temperature. acs.org This approach offers a sustainable alternative to the classical Meerwein chlorosulfonylation. acs.org Another innovative photocatalytic strategy involves the use of NaI as a dual-functional catalyst to activate aryl triflates for the synthesis of arylsulfonamides, a reaction class closely related to sulfenyl chloride chemistry. rsc.org

Aqueous process chemistry also presents a significant step towards sustainability. acs.org The preparation of arylsulfonyl chlorides from diazonium salts in the presence of copper salts and thionyl chloride in aqueous acidic conditions has shown considerable advantages over methods that use acetic acid and require minimal water content. acs.org In this aqueous process, the low solubility of the sulfonyl chloride products in water allows for their direct precipitation from the reaction mixture, leading to good yields and high purity. acs.org

Table 1: Comparison of Catalytic Systems for Aryl Sulfonyl Chloride Synthesis

| Catalytic System | Key Features | Advantages |

|---|---|---|

| Heterogeneous Photocatalysis (e.g., K-PHI) | Utilizes visible light, operates at room temperature. acs.org | Sustainable, mild reaction conditions, high functional group tolerance. acs.org |

| Palladium-Catalyzed Chlorosulfonylation | Employs a palladium catalyst for the conversion of arylboronic acids. nih.gov | Mild conditions, significant functional group tolerance. nih.gov |

| Aqueous Process with Copper Salts | Conducted in aqueous acidic conditions, uses thionyl chloride as a sulfur dioxide source. acs.org | Safer, more robust, readily scalable, and has environmental benefits. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of aryl sulfenyl chloride synthesis into flow chemistry and automated platforms is a rapidly advancing area that promises enhanced safety, efficiency, and scalability. mdpi.comresearchgate.net Flow chemistry, by its nature, offers superior control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely. mdpi.comrsc.org

Continuous flow systems have been developed for the production of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and spacetime yield. mdpi.comresearchgate.net These systems can employ multiple continuous stirred-tank reactors (CSTRs) and incorporate automated process control, allowing for the safe and scalable production of these important chemical intermediates. mdpi.comresearchgate.net The use of flow chemistry can also address the environmental and safety challenges associated with traditional chlorosulfonation reactions. mdpi.com For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, which circumvents thermal runaway and allows for exquisite control over the reaction. rsc.org

Automated synthesis platforms are also being increasingly utilized in organic synthesis, a trend that extends to the preparation of aryl sulfenyl chlorides. nih.govresearchgate.net These platforms can streamline the synthesis process, from reaction setup to purification, reducing manual labor and increasing reproducibility. nih.gov The combination of flow chemistry with automation is particularly powerful, enabling the rapid optimization of reaction conditions and the on-demand synthesis of libraries of aryl sulfenyl chlorides and their derivatives.

Table 2: Advantages of Flow Chemistry in Aryl Sulfonyl Chloride Synthesis

| Feature | Benefit in Aryl Sulfonyl Chloride Synthesis |

|---|---|

| Enhanced Safety | Minimizes the handling of hazardous reagents like chlorosulfonic acid in large quantities. mdpi.com |

| Improved Process Control | Precise control over temperature, pressure, and reaction time leads to higher yields and purity. rsc.org |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. mdpi.comresearchgate.net |

| Increased Efficiency | Higher spacetime yields compared to batch processes. mdpi.comrsc.org |

Exploration of Bio-inspired and Biocatalytic Approaches

While the direct biocatalytic synthesis of aryl sulfenyl chlorides is still a nascent field, the broader area of biocatalysis for sulfur-containing compounds offers exciting future possibilities. Bio-inspired and biocatalytic approaches are gaining traction due to their potential for high selectivity, mild reaction conditions, and reduced environmental impact.

Research into the biocatalytic synthesis of related compounds, such as chiral sulfoxides, provides a roadmap for future investigations into aryl sulfenyl chlorides. nih.govalmacgroup.com Oxidative enzymes have been widely used to produce enantioenriched sulfoxides. nih.gov More recently, reductive enzymes have emerged as an alternative for obtaining enantiopure sulfoxides from racemic mixtures. nih.govalmacgroup.com These enzymatic systems could potentially be engineered or adapted for the synthesis of sulfenyl chlorides from appropriate precursors.

The development of novel biocatalytic pathways could involve the use of engineered microorganisms or isolated enzymes to perform specific transformations. For example, enzymes could be designed to catalyze the direct chlorination of thiophenols or the conversion of sulfonic acids to sulfenyl chlorides under physiological conditions. The use of unconventional solvents, such as ionic liquids and deep eutectic solvents, in combination with biocatalysis could further enhance the sustainability of these processes. nih.govalmacgroup.com

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique reactivity of aryl sulfenyl chlorides, including 2,4-Dichlorobenzenesulfenyl chloride, makes them valuable reagents in interdisciplinary fields such as chemical biology and materials science.

In chemical biology, this compound serves as a versatile building block for the synthesis of biologically active molecules. caymanchem.com It has been used in the preparation of nicotinyl arylsulfonylhydrazides, which have demonstrated in vitro anticancer and antibacterial activities. caymanchem.com Aryl sulfenyl chlorides are also employed in the synthesis of diaryl and heteroaryl sulfides, some of which have shown selective activity against breast cancer cell lines. nih.gov The ability to readily introduce the arylthio group into complex molecules makes sulfenyl chlorides powerful tools for developing new therapeutic agents and chemical probes.

In the realm of materials science, sulfenyl chlorides are emerging as important precursors for the synthesis of novel polymers. acs.org A new polymerization methodology, termed sulfenyl chloride inverse vulcanization, utilizes sulfur monochloride as a reactive monomer to prepare a variety of polymeric materials, including soluble high molar-mass linear polymers and crosslinked thermosets. acs.org This process offers greater synthetic precision than classical inverse vulcanization and allows for the creation of materials with unique optical properties, such as high refractive indices and optical transparency. acs.org

Table 3: Interdisciplinary Applications of Aryl Sulfenyl Chlorides

| Field | Application of Aryl Sulfenyl Chlorides | Example Compound/Material |

|---|---|---|

| Chemical Biology | Synthesis of anticancer and antibacterial agents. caymanchem.comnih.gov | Nicotinyl arylsulfonylhydrazides, Diaryl sulfides. caymanchem.comnih.gov |

| Materials Science | Monomer feedstock for polymer synthesis. acs.org | High refractive index optical polymers. acs.org |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4-dichlorobenzenesulfenyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves (tested for chemical compatibility), tightly sealed goggles, and lab coats. Use respirators if vapor concentrations exceed safety limits .

- Handling : Conduct reactions in a fume hood to avoid inhalation. Avoid contact with water or moisture, as hydrolysis may release toxic gases (e.g., HCl or SO₂) .

- Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified hazardous waste management services for incineration .

Q. How is this compound typically synthesized, and what are the key reaction conditions?

- Methodological Answer :

- Synthesis Route : Commonly prepared via chlorosulfonation of 2,4-dichlorobenzene using chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions. Example: Reacting 2,4-dichlorobenzoic acid with SOCl₂ in the presence of catalytic DMF at reflux (70–80°C) .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by characterization via melting point and NMR .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer :

- Store in amber glass bottles under inert gas (argon or nitrogen) at temperatures below 4°C. Desiccate using silica gel or molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in sulfenylation reactions?

- Methodological Answer :

- Parameter Tuning :

- Catalysts : Test Lewis acids (e.g., FeCl₃ or AlCl₃) to enhance electrophilic reactivity .

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane or toluene) to stabilize reactive intermediates .

- Stoichiometry : Optimize molar ratios of sulfenyl chloride to substrate (typically 1.1–1.5:1) to minimize side reactions .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate) or in situ IR spectroscopy for SO₂Cl peak disappearance (~1370 cm⁻¹) .

Q. How can purity discrepancies in synthesized this compound be resolved?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : Detect trace impurities (e.g., sulfonic acid byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify Cl and S content matches theoretical values (e.g., Cl: ~34.5%, S: ~12.8%) .

- Recrystallization : Purify using hexane/ethyl acetate mixtures at low temperatures (-20°C) to remove polymeric residues .

Q. What strategies address contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in ¹H/¹³C NMR .

- 2D NMR : Employ HSQC or HMBC to resolve overlapping signals in complex mixtures (e.g., differentiating aromatic protons in ortho/meta positions) .

Q. How does this compound compare to analogous sulfenyl chlorides (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride) in reactivity?

- Methodological Answer :

- Electrophilicity Assays : Compare reaction rates with thiols or amines in kinetic studies. The electron-withdrawing Cl groups enhance electrophilicity versus fluorine-substituted analogs .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze charge distribution and predict regioselectivity in sulfenylation .

Q. What are the stability limits of this compound in polar solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.